6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-oxo-4H-chromene-3-carbaldehyde reacts with malononitrile or cyanoacetates in the presence of a base . This reaction is often carried out in an environmentally friendly medium such as ethanol-water (3:1 v/v) under catalyst-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of phase-transfer catalysts and solvent systems that minimize waste and byproducts .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Methyl-8-nitro-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-Methyl-8-amino-4-oxo-4H-chromene-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene ring structure is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Oxo-4H-chromene-3-carbaldehyde: A simpler structure without the methyl and nitro groups, used as a precursor in various syntheses.
3-Formyl-6-methylchromone: Similar structure but with different substituents, leading to unique properties.
Uniqueness
6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-methyl-8-nitro-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-6-2-8-10(14)7(4-13)5-17-11(8)9(3-6)12(15)16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLMTKBGJSOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635252 | |
Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879559-54-3 | |
Record name | 6-Methyl-8-nitro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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